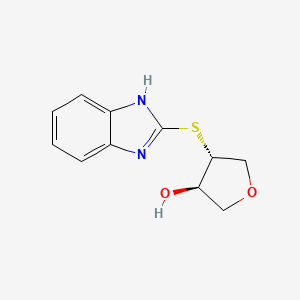
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol
Vue d'ensemble
Description
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol, commonly known as BDO, is an organic molecule that is widely used in scientific research. It is a versatile compound that has been used in a wide range of applications, from drug discovery to biochemistry and molecular biology. BDO has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. In addition, BDO has been used in the development of novel materials for medical and industrial applications.
Applications De Recherche Scientifique
Multifunctional Ligands in Aluminum Complexes
Compounds related to "(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol" have been used as multifunctional ligands in the synthesis of aluminum complexes. Basiak et al. (2015) described the use of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol as a ligand in reactions with aluminum trialkyls, leading to the formation of dimeric complexes with potential applications in polymerization processes (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).
Synthesis of Antimicrobial Agents
Another application of similar compounds is in the synthesis of derivatives with antimicrobial properties. Devi, Shahnaz, & Prasad (2022) reported the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives, demonstrating significant antibacterial and antifungal activities (Devi, Shahnaz, & Prasad, 2022).
Precursors for β-Blocker Drugs
Compounds containing the benzothiazolylsulfanyl group have also been explored as precursors for drugs with potential β-blocker activity. Nunno et al. (2000) developed methods to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a compound that could be further utilized to synthesize β-aminoalcohols, showcasing the versatility of these compounds in pharmaceutical applications (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).
Novel Antifungal Agents
Borowiecki, Fabisiak, & Ochal (2013) focused on the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, testing their inhibitory activity against pathogenic fungi. This study highlights the potential of such compounds in developing new antifungal agents (Borowiecki, Fabisiak, & Ochal, 2013).
Coordination Chemistry and Crystal Engineering
Functionalized benzothiadiazoles, closely related to the compound of interest, have been utilized in coordination chemistry and crystal engineering, demonstrating the versatility of these compounds in forming complexes with metals and other organic molecules. Bashirov et al. (2014) presented applications of functionalized 2,1,3-benzothiadiazoles for metal coordination chemistry and the engineering of organic solids, highlighting their potential in material sciences (Bashirov, Sukhikh, Kuratieva, Chulanova, Yushina, Gritsan, Konchenko, & Zibarev, 2014).
Propriétés
IUPAC Name |
(3R,4R)-4-(1H-benzimidazol-2-ylsulfanyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-9-5-15-6-10(9)16-11-12-7-3-1-2-4-8(7)13-11/h1-4,9-10,14H,5-6H2,(H,12,13)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZIMMPJMSKUPB-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



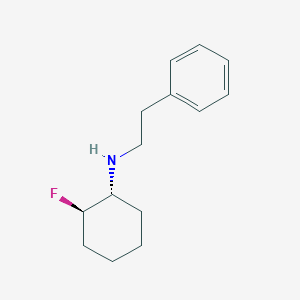
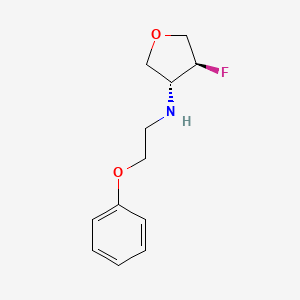
amine](/img/structure/B1531752.png)
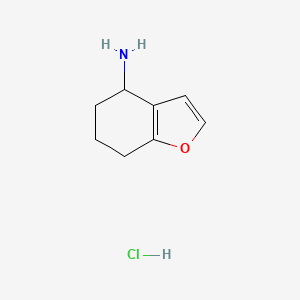
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
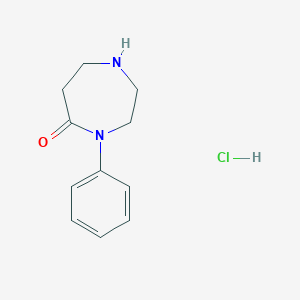
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
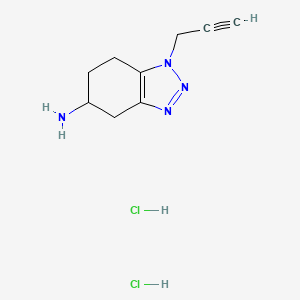
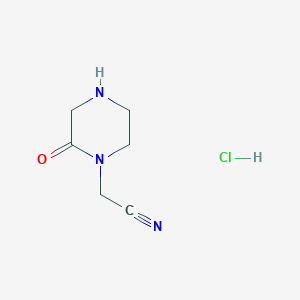
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
